4-Bromo-6-phenylpyridazin-3-amine
Description
4-Bromo-6-phenylpyridazin-3-amine is a heterocyclic aromatic compound featuring a pyridazine core substituted with a bromine atom at position 4, a phenyl group at position 6, and an amine group at position 2. Its molecular formula is C₁₀H₈BrN₃, with a molecular weight of 250.10 g/mol. The bromine atom enhances electrophilic substitution reactivity, while the phenyl group contributes to hydrophobic interactions and π-stacking capabilities .
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
4-bromo-6-phenylpyridazin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-9(13-14-10(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,14) |
InChI Key |
CSOXLGFLLCUBTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)Br)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key analogs differ in substituents at positions 4, 6, or the pyridazine/pyridine core. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity : The phenyl-substituted derivatives (e.g., this compound) exhibit higher logP values compared to chlorinated analogs, favoring membrane permeability .
- Solubility : Chlorine or fluorine substituents increase aqueous solubility due to enhanced polarity. For example, 4-Bromo-6-(4-fluorophenyl)pyridazin-3-amine has moderate solubility in polar aprotic solvents .
- Thermal Stability : Brominated pyridazines generally show higher thermal stability than pyridine derivatives, as seen in differential scanning calorimetry (DSC) studies .
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